5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)nicotinamide
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Overview
Description
5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)nicotinamide is a synthetic organic compound that features a bromine atom, a dihydrobenzofuran moiety, and a nicotinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)nicotinamide typically involves multiple steps:
Formation of the dihydrobenzofuran moiety: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Coupling with nicotinamide: The final step involves coupling the brominated dihydrobenzofuran with nicotinamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)nicotinamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction: The dihydrobenzofuran moiety can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the dihydrobenzofuran moiety.
Scientific Research Applications
5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)nicotinamide has several scientific research applications:
Medicinal chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting microbial infections or cancer
Biological studies: The compound can be used to study the effects of brominated dihydrobenzofuran derivatives on biological systems.
Material science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)nicotinamide involves its interaction with specific molecular targets. The bromine atom and the dihydrobenzofuran moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity . The nicotinamide group may also play a role in its biological activity by interacting with NAD+ dependent enzymes .
Comparison with Similar Compounds
Similar Compounds
5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB): A putative entactogen drug of the phenethylamine and amphetamine classes.
6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB): Another entactogen with similar properties to 5-APDB.
Uniqueness
5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)nicotinamide is unique due to the presence of the bromine atom and the nicotinamide group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications, particularly in the development of new therapeutic agents .
Properties
IUPAC Name |
5-bromo-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c1-11(20-17(21)14-8-15(18)10-19-9-14)6-12-2-3-16-13(7-12)4-5-22-16/h2-3,7-11H,4-6H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPOXCRRGCCZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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